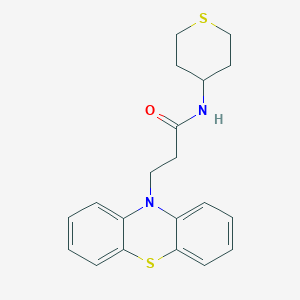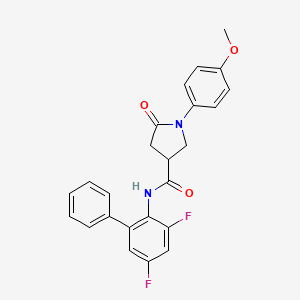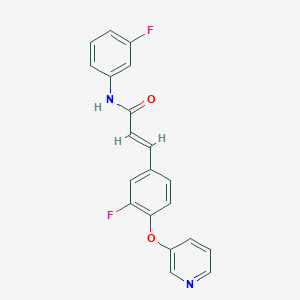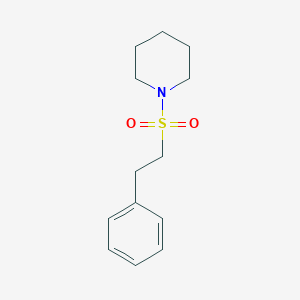
3-phenothiazin-10-yl-N-(thian-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenothiazin-10-yl-N-(thian-4-yl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its various applications in the field of medicine. This compound is a member of the phenothiazine family and has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide possesses various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide in lab experiments is its potent pharmacological activity. This compound has been found to exhibit high efficacy in various in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe and effective dose of this compound for therapeutic use.
Future Directions
There are several future directions for the research on 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide. One of the areas of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cardiovascular diseases and diabetes. Additionally, further studies are required to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide is a promising chemical compound with various potential therapeutic applications. Its potent pharmacological activity and diverse biochemical and physiological effects make it an attractive target for scientific research. However, further studies are required to determine its safe and effective use in clinical settings.
Synthesis Methods
The synthesis of 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide can be achieved using different methods. One of the most commonly used methods is the reaction of phenothiazine with thian-4-yl acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with propionyl chloride to give 3-phenothiazin-10-yl-N-(thian-4-yl)propanamide.
Scientific Research Applications
3-phenothiazin-10-yl-N-(thian-4-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-phenothiazin-10-yl-N-(thian-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c23-20(21-15-10-13-24-14-11-15)9-12-22-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)22/h1-8,15H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIHWUKXCPFOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)


![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)
![2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7552144.png)
![N-[4-(1-phenylethylamino)phenyl]-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7552151.png)

